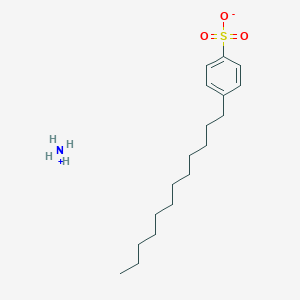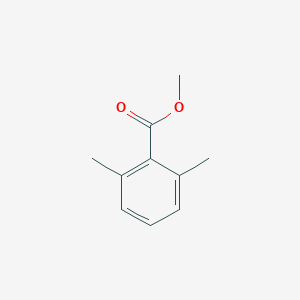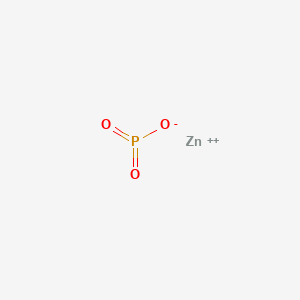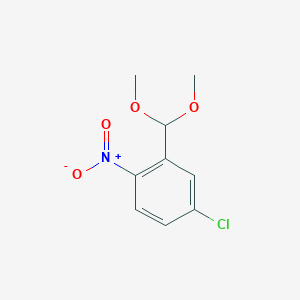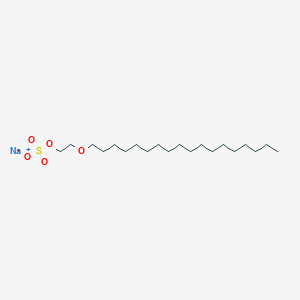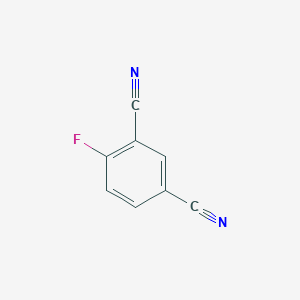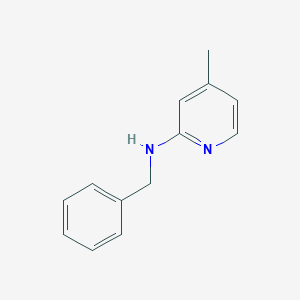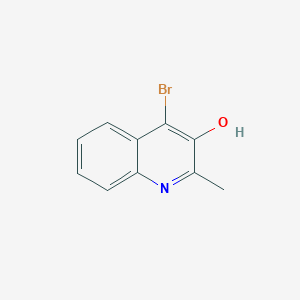
4-溴-2-甲基喹啉-3-醇
描述
Synthesis Analysis
The synthesis of compounds related to 4-Bromo-2-methylquinolin-3-ol involves complex chemical reactions, including bromination, cyclization, and substitution reactions. For instance, the synthesis of 6-bromo-4-iodoquinoline, a closely related compound, is achieved through five steps starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline, involving cyclization and substitution reactions to achieve the final product. The overall yield for these synthesis processes varies, indicating the complexity and challenges involved in the synthesis of bromo-methylquinolin derivatives (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Bromo-2-methylquinolin-3-ol has been elucidated using various spectroscopic methods, including IR, ^1HNMR, and MS. These techniques provide insights into the molecular architecture and the arrangement of atoms within the compound, which is crucial for understanding its chemical behavior and reactivity. The molecular structures are often confirmed by elemental analysis, ensuring the accuracy of the synthesized compounds (Cao Sheng-li, 2004).
Chemical Reactions and Properties
The chemical properties of 4-Bromo-2-methylquinolin-3-ol derivatives are characterized by their reactivity towards various chemical reactions. For example, the bromo-methylquinolin compounds undergo nucleophilic substitution reactions, which are pivotal for the synthesis of biologically active molecules. The bromine atom in these compounds acts as a reactive site for substitution, allowing for the introduction of various functional groups that can alter the compound's chemical and physical properties (Jiang et al., 2014).
Physical Properties Analysis
The physical properties of 4-Bromo-2-methylquinolin-3-ol and its derivatives, such as melting points, boiling points, and solubility, are essential for determining their applicability in different chemical processes and formulations. These properties are influenced by the molecular structure and the presence of functional groups in the compound. Understanding the physical properties is crucial for handling, storage, and application in various chemical and pharmaceutical processes.
Chemical Properties Analysis
The chemical properties of 4-Bromo-2-methylquinolin-3-ol derivatives are determined by their functional groups and molecular structure. These compounds exhibit a range of chemical behaviors, including acid-base reactions, redox reactions, and photoreactivity. The bromine atom plays a significant role in the chemical reactivity of these compounds, making them valuable intermediates in organic synthesis and pharmaceutical research.
References
科学研究应用
合成及化学性质:
- Wlodarczyk 等人(2011 年)探索了 6-溴-4-甲基喹啉-2(1H)-酮(一种相关化合物)的 Knorr 合成,详细介绍了涉及缩合和环化反应的步骤,这些步骤可适用于合成类似的化合物,如 4-溴-2-甲基喹啉-3-醇 (Wlodarczyk, N. 等,2011).
- Lamberth 等人(2014 年)利用 2,2,3-三溴丙醛合成 3-溴喹啉-6-醇,该工艺可用于合成相关的喹啉衍生物 (Lamberth, C. 等,2014).
生物医学应用:
- Mabeta 等人(2009 年)研究了 2-芳基-3-溴喹啉-4(1H)-酮的抗血管生成作用,发现这些化合物抑制内皮细胞增殖和新血管生成,表明在癌症治疗中具有潜在的治疗应用 (Mabeta, P. 等,2009).
- Arshad 等人(2022 年)合成了新的 6-溴喹啉-4-醇衍生物,并评估了它们对耐药菌的抗菌活性,突出了它们作为抗菌剂的潜力 (Arshad, M. 等,2022).
有机金属化学和催化:
- Fuss 等人(1999 年)研究了 2-甲基喹啉与钯(II)和铂(II)配合物的反应,提供了喹啉衍生物与金属离子相互作用的见解,这可以为未来对催化过程的研究提供信息 (Fuss, M. 等,1999).
安全和危害
未来方向
The future directions for 4-Bromo-2-methylquinolin-3-ol and its derivatives could involve further exploration of their synthesis methods and potential biological and pharmaceutical activities. Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
属性
IUPAC Name |
4-bromo-2-methylquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-10(13)9(11)7-4-2-3-5-8(7)12-6/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLMRQHMWOMEST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157503 | |
| Record name | 4-Bromo-2-methylquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methylquinolin-3-ol | |
CAS RN |
13235-12-6 | |
| Record name | 4-Bromo-2-methyl-3-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13235-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methylquinolin-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013235126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2-methylquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-methylquinolin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

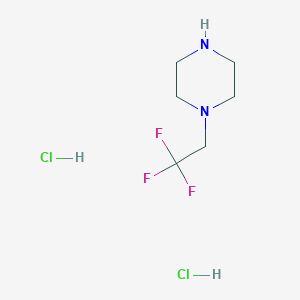
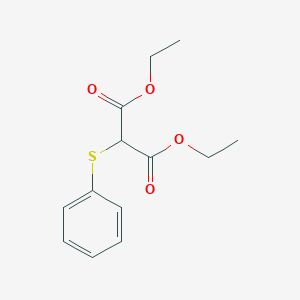

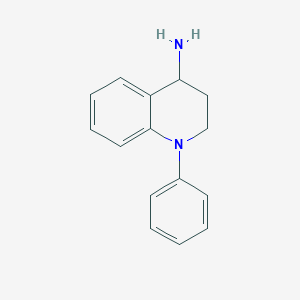

![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B77068.png)
![5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol](/img/structure/B77070.png)
